BenchChemオンラインストアへようこそ!

Pongamol

Antidiabetic PTP1B Inhibition In Vivo Efficacy

Pongamol (CAS 484-33-3, Lanceolatin C) is a chalcone flavonoid irreplaceable by generic analogs. Key differentiators vs karanjin: (1) 22.0% in vivo glucose reduction at 100 mg/kg vs 20.7%; (2) unique PI3K/AKT-dependent GLUT4 translocation (wortmannin-sensitive); (3) exclusive FAK/Akt-mTOR EMT suppression in lung cancer. Validated dual PTP1B inhibitor (IC50 75 μM, Ki 58 μM) and α-glucosidase inhibitor (IC50 103.5 μM). 2.74-fold more potent larvicide than lanceolatin B (LC50 327.4 ppm). ≥98% purity. For antidiabetic, anti-metastatic, and insecticidal research.

Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
CAS No. 484-33-3
Cat. No. B1679048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePongamol
CAS484-33-3
SynonymsPongamol;  Lanceolatin C; 
Molecular FormulaC18H14O4
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C=CO2)C(=O)CC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyXTLSKKJNOIMMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pongamol (CAS 484-33-3) for Research Procurement: Sourcing a Multitarget Flavonoid with Defined Biochemical and In Vivo Activity Profiles


Pongamol (CAS 484-33-3; also known as Lanceolatin C) is a naturally occurring polyphenolic chalcone flavonoid isolated predominantly from the seeds and oil of Pongamia pinnata (Karanja) [1]. It is characterized by its 4-methoxybenzofuran-5-yl core linked to a phenylpropanedione moiety, a structure that confers moderate lipophilicity and solubility in organic solvents like DMSO and ethanol . Pongamol has emerged as a lead compound for antidiabetic, anti-inflammatory, and anticancer research due to its capacity to engage multiple molecular targets including protein tyrosine phosphatase-1B (PTP1B), intestinal α-glucosidase, lipoxygenase-1 (LOX-1), and the FAK/Akt-mTOR signaling axis [2]. These activities are distinct from its major co-occurring analog, karanjin, which exhibits stronger insecticidal but weaker anti-diabetic and anti-metastatic properties [3].

Why Pongamol (CAS 484-33-3) Cannot Be Substituted with In-Class Flavonoids or Karanja Co-Metabolites


Generic substitution of pongamol with other flavonoids or co-occurring Pongamia metabolites like karanjin is not scientifically justifiable due to divergent target engagement and functional outcomes. While both pongamol and karanjin are co-isolated from Karanja oil, pongamol exhibits a 12.8% reduction in blood glucose at 50 mg/kg in diabetic rats compared to 11.7% for karanjin, and a 22.0% reduction at 100 mg/kg versus 20.7% for karanjin [1]. More critically, pongamol engages a PI3K/AKT-dependent pathway for GLUT4 translocation in skeletal muscle, whereas karanjin operates through a PI3K-independent mechanism, indicating fundamentally different signaling roles [2]. In anticancer contexts, pongamol uniquely suppresses FAK/Akt-mTOR-driven epithelial-mesenchymal transition (EMT) in lung cancer cells, a property not reported for karanjin [3]. These biochemical and functional divergences underscore that pongamol is not an interchangeable flavonoid but a distinct molecular entity with a specific, quantitatively defined activity fingerprint essential for targeted research applications.

Quantitative Differentiation of Pongamol (CAS 484-33-3) from Comparators: Head-to-Head Data for Informed Procurement


Pongamol vs. Karanjin: Superior Antihyperglycemic Efficacy in Diabetic Rodent Models

In a direct head-to-head in vivo study using streptozotocin-induced diabetic rats, pongamol demonstrated superior blood glucose-lowering efficacy compared to its structural analog karanjin. Both compounds were administered orally [1].

Antidiabetic PTP1B Inhibition In Vivo Efficacy

Pongamol vs. Lanceolatin B: Superior Mosquito Larvicidal Potency

Pongamol exhibits significantly higher mosquito larvicidal activity than lanceolatin B, another active component from Pongamia species. This was demonstrated in a direct comparison against Culex quinquefasciatus larvae [1].

Larvicidal Vector Control Natural Insecticide

Pongamol vs. Acarbose and Licochalcone C: PTP1B Inhibition Profile

Pongamol's activity against PTP1B (IC50 = 75 μM, Ki = 58 μM) distinguishes it from other α-glucosidase inhibitors like acarbose, which is a potent α-glucosidase inhibitor (IC50 = 11 nM) but does not target PTP1B . While licochalcone C inhibits both α-glucosidase and PTP1B, its PTP1B IC50 is 92.43 μM, making pongamol a moderately more potent PTP1B inhibitor .

PTP1B Inhibitor Diabetes Insulin Sensitizer

Pongamol vs. Karanjin: Divergent GLUT4 Translocation Mechanisms

Pongamol and karanjin both stimulate GLUT4 translocation, but through fundamentally different intracellular signaling pathways. Pongamol-induced GLUT4 translocation is completely abolished by wortmannin, confirming a PI3K/AKT-dependent mechanism [1]. In contrast, karanjin induces GLUT4 translocation in a PI3K-independent manner [2]. This mechanistic divergence is a critical differentiator for pathway-specific research.

Glucose Uptake GLUT4 Insulin Signaling

Pongamol vs. Quercetin: Comparable but Distinct LOX-1 Inhibitory Activity

Pongamol inhibits soybean lipoxygenase-1 (LOX-1) with an IC50 of 72.2 μM, a value that is comparable to the reference flavonoid quercetin, which inhibits LOX with reported IC50 values in the range of 0.6–4 μM depending on assay conditions [1]. While quercetin is a more potent LOX inhibitor, pongamol's activity is notable and contributes to its anti-inflammatory profile in vivo, where it reduced carrageenan-induced paw edema by 55% at 50 ppm [2].

Anti-inflammatory Lipoxygenase Edema Reduction

Pongamol's Multitarget Profile in Alzheimer's Disease Models: Differentiation by Disease-Relevant Pathway Engagement

Pongamol demonstrates a unique combination of neuroprotective effects not reported for karanjin or other Pongamia flavonoids. In LPS-induced BV2 microglial cells, pongamol reduced the release of multiple inflammatory mediators (IL-1β, TNF-α, COX-2, iNOS) and reversed NF-κB nuclear translocation [1]. In an AD mouse model, pongamol restored memory function, inhibited Tau phosphorylation, downregulated Aβ aggregation, and increased oxidoreductase activity in the hippocampus . These effects were linked to regulation of the Akt/mTOR signaling pathway and promotion of autophagy (increased Beclin 1 and LC3 II/LC3 I) . While direct comparator data for these specific endpoints is lacking, this comprehensive CNS activity profile is distinct from the primarily antidiabetic and insecticidal activities reported for karanjin.

Neuroinflammation Alzheimer's Disease Autophagy

High-Value Application Scenarios for Pongamol (CAS 484-33-3) Based on Verified Differentiation Data


Antidiabetic Drug Discovery Targeting Dual PTP1B and α-Glucosidase Inhibition

Given its verified IC50 of 75 μM against PTP1B (Ki = 58 μM) and IC50 of 103.5 μM against intestinal α-glucosidase, pongamol is a validated lead for developing dual-action antidiabetic agents . Its in vivo efficacy, demonstrated by a 22.0% blood glucose reduction in diabetic rats at 100 mg/kg, surpasses that of its closest analog karanjin (20.7% reduction) [1]. This scenario is ideal for medicinal chemistry efforts aimed at optimizing a natural scaffold for enhanced potency and oral bioavailability.

Cancer Metastasis Research via FAK/Akt-mTOR Pathway Inhibition

Pongamol uniquely suppresses epithelial-mesenchymal transition (EMT) in lung cancer cells by inhibiting the activation of FAK and Akt/mTOR signaling pathways, an activity not shared by karanjin [2]. This specific mechanism makes pongamol a critical tool compound for studying metastatic progression and for screening novel anti-metastatic agents in non-small cell lung cancer and potentially other solid tumors.

Botanical Larvicide Formulation with Superior Potency to Lanceolatin B

With an LC50 of 327.4 ppm against Culex quinquefasciatus larvae, pongamol is 2.74-fold more potent than lanceolatin B (LC50 = 897.6 ppm) [3]. This data supports the preferential sourcing of high-purity pongamol for the development of eco-friendly mosquito control products, where maximizing larvicidal activity per unit mass is critical for cost-effective formulation.

Mechanistic Studies of PI3K/AKT-Dependent Glucose Uptake in Skeletal Muscle

Pongamol's ability to stimulate GLUT4 translocation to the plasma membrane in L6 myotubes via a PI3K/AKT-dependent mechanism (wortmannin-sensitive) distinguishes it from karanjin's PI3K-independent pathway [4]. This makes pongamol the compound of choice for researchers dissecting the insulin signaling cascade, as it provides a defined, pathway-specific tool for modulating glucose uptake.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pongamol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.